![molecular formula C16H12Cl2N2O3 B12533839 6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione CAS No. 651718-06-8](/img/structure/B12533839.png)
6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the class of dihydropyrimidinones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a one-pot, three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and urea. This reaction is typically carried out in ethanol as a solvent, with a Lewis acid catalyst such as nano-cellulose/BF3/Fe3O4 . The reaction conditions are mild, and the catalyst can be reused without significant loss in yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The choice of solvent and catalyst, as well as the purification methods, are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(2-(1H-inden-2-yl)phenyl)-3-(2-morpholinoethyl)dihydropyrimidine-2,4(1H,3H)-dione
- 6-(2-(1H-inden-2-yl)phenyl)-3-(2-(pyrrolidin-1-yl)ethyl)dihydropyrimidine-2,4(1H,3H)-dione
- 6-(2-(1H-inden-2-yl)phenyl)-3-phenethyldihydropyrimidine-2,4(1H,3H)-dione
Uniqueness
6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
651718-06-8 |
|---|---|
Molekularformel |
C16H12Cl2N2O3 |
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
6-[3-(3,4-dichlorophenoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-12-5-4-11(7-13(12)18)23-10-3-1-2-9(6-10)14-8-15(21)20-16(22)19-14/h1-7,14H,8H2,(H2,19,20,21,22) |
InChI-Schlüssel |
ZNVVXHWPALMWOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)NC1=O)C2=CC(=CC=C2)OC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
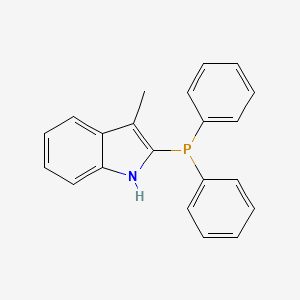
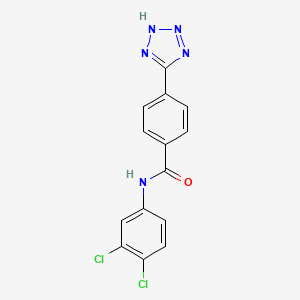
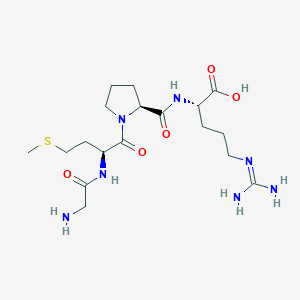
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
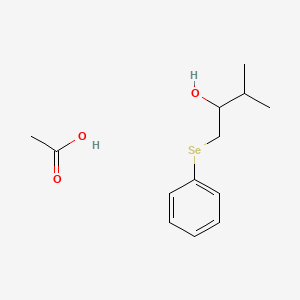
![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)


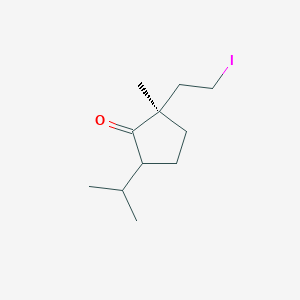
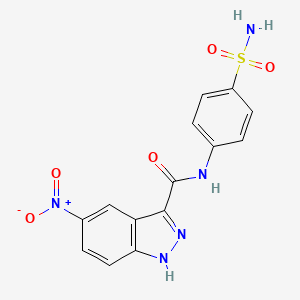
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)
